5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole
Overview
Description
5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H9Cl4N3S and its molecular weight is 393.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Structural Characterization of Isostructural Thiazoles 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and similar compounds have been synthesized and structurally characterized, showing they are isostructural with triclinic symmetry and contain two independent molecules in the asymmetric unit. This research contributes to the understanding of the structural properties of thiazoles like 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Transformations
Transformations of 5-chloro-2-hydrazino-1,3-thiazole The study describes the reaction of accessible 2,2-dichloro-1-p-tolylsulfonylethenyl isothiocyanate with hydrazine hydrate to form 5-chloro-2-hydrazino-4-p-tolylsulfonyl-1,3-thiazole. This research is vital in understanding the chemical reactivity and potential applications of related thiazoles in scientific research (Turov, Vinogradova, & Drach, 2008).
Biological Activity and Applications
Synthesis and Biological Activity of 3,5-dimethyl-1H-pyrazole Derivatives Research on the synthesis, characterization, and biological activity of a series of 3,5-dimethyl-1H-pyrazole derivatives offers insights into the potential biological applications of thiazoles in medicinal chemistry. This includes the synthesis of compounds with antibacterial activity (Al-Smaisim, 2012).
Corrosion Inhibition
Inhibition of Zinc Corrosion by Thiazole Derivatives A study explored the use of thiazole derivatives as corrosion inhibitors for zinc in hydrochloric acid solutions. These findings are significant in industrial applications, particularly in metal preservation and anti-corrosion measures (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Fungicidal Applications
Synthesis and Fungicidal Activity of Thiadiazoles This research focused on synthesizing 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) and evaluating their fungicidal activity against rice sheath blight, a major disease affecting rice in China. The study provides valuable information on the potential agricultural applications of thiazoles (Chen, Li, & Han, 2000).
Properties
IUPAC Name |
5-chloro-2-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4N3S/c1-6-11(17)7(2)21(20-6)14-19-12(13(18)22-14)8-3-4-9(15)10(16)5-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZDVLGVGKYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=C(S2)Cl)C3=CC(=C(C=C3)Cl)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.